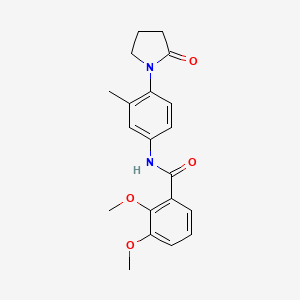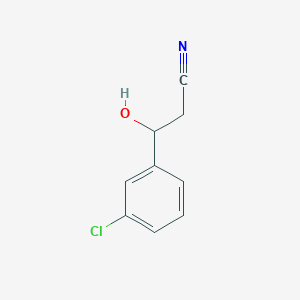![molecular formula C24H17ClN2O2S B2422020 3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893786-53-3](/img/no-structure.png)
3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN2O2S and its molecular weight is 432.92. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research into the synthesis and biological evaluation of related thienopyrimidine derivatives has demonstrated significant antitumor activity. For instance, a study on the synthesis of certain pyrimidine derivatives showed potent inhibitory effects on mammalian dihydrofolate reductase, with significant activity against specific carcinomas in animal models (Grivsky et al., 1980). This suggests the potential utility of thienopyrimidine derivatives in cancer therapy.
LHRH Receptor Antagonism
The discovery of a thienopyrimidine derivative as a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor marks a significant advancement (Sasaki et al., 2003). This compound demonstrated strong binding affinity and potent in vitro antagonistic activity, offering a new class of potential therapeutic agents for sex-hormone-dependent diseases.
Alzheimer's Disease Treatment
A compound identified as a potent and selective inhibitor of phosphodiesterase 9 (PDE9) has been under preclinical development for the treatment of Alzheimer's disease (Wunder et al., 2005). This inhibitor demonstrates selective inhibition of PDE9 activity, highlighting its potential as a novel therapeutic option for Alzheimer's disease.
Antibacterial and Antifungal Properties
Several thienopyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown promising results against various microbial strains, indicating their potential as new antibacterial and antifungal agents (Konno et al., 1989). The development of such compounds could contribute to addressing the growing concern of antibiotic resistance.
Material Science Applications
In the field of material science, thienopyrimidine derivatives have been explored for their potential use in the synthesis of high-refractive-index polymers with small birefringence. These materials are of interest for applications in optoelectronics and photonics, where materials with specific optical properties are crucial (Tapaswi et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 2-methylbenzylamine to form an imine intermediate, which is then reacted with 2-thioxo-1,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid to form the desired product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-methylbenzylamine", "2-thioxo-1,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid", "Acetic acid", "Sodium acetate", "Ethanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde (1.0 equiv) and 2-methylbenzylamine (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2 hours to form the imine intermediate.", "Step 2: Add 2-thioxo-1,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (1.1 equiv) to the reaction mixture and stir at room temperature for 12 hours.", "Step 3: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "Step 5: Recrystallize the purified product from ethanol to obtain the final product as a white solid." ] } | |
Número CAS |
893786-53-3 |
Nombre del producto |
3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C24H17ClN2O2S |
Peso molecular |
432.92 |
Nombre IUPAC |
3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H17ClN2O2S/c1-15-6-2-3-7-16(15)14-26-21-19-8-4-5-9-20(19)30-22(21)23(28)27(24(26)29)18-12-10-17(25)11-13-18/h2-13H,14H2,1H3 |
Clave InChI |
UOFVVVILWAKODU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC5=CC=CC=C53 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Cyclopropylmethyl)amino]oxolan-3-ol](/img/structure/B2421937.png)

![[12]Isocyclophenacene Bis(tetrahydrofuran) Adduct](/img/structure/B2421940.png)

![3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2421943.png)
![N-(3-methoxyphenyl)-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide](/img/structure/B2421947.png)



![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide hydrochloride](/img/structure/B2421951.png)
![N-(4-fluorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2421952.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421958.png)
